
(Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide, also known as CAPE, is a natural compound found in propolis, a resinous substance produced by honeybees. It has gained significant attention in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. In
作用機序
The mechanism of action of (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide is complex and involves multiple pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are transcription factors involved in the regulation of inflammatory and immune responses. (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide also inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of pro-inflammatory mediators. Additionally, (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reduces the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS). Moreover, (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels, and reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
実験室実験の利点と制限
(Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide has several advantages for lab experiments. It is a natural compound with low toxicity and can be easily synthesized in large quantities. It can also be administered orally or topically, making it suitable for various experimental designs. However, there are some limitations to using (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide in lab experiments. It has low solubility in water, which can affect its bioavailability and efficacy. Moreover, the mechanism of action of (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide is complex and involves multiple pathways, which can make it challenging to identify its specific targets.
将来の方向性
There are several future directions for the research on (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide. One direction is to investigate its potential as a chemopreventive agent, which is a substance that can prevent the development of cancer. Another direction is to explore its role in the regulation of immune responses, particularly in autoimmune disorders. Additionally, further studies are needed to elucidate the specific targets and signaling pathways involved in the mechanism of action of (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide. Finally, the development of novel formulations and delivery systems can improve the bioavailability and efficacy of (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide for therapeutic applications.
Conclusion:
In conclusion, (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide is a natural compound with potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It can be synthesized using a simple and efficient method and has been extensively studied for its biochemical and physiological effects. Although there are some limitations to using (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide in lab experiments, its advantages make it a promising candidate for further research. The future directions for the research on (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide are diverse and can provide valuable insights into its potential therapeutic applications.
合成法
(Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide can be synthesized by reacting cinnamic acid with N-phenylethylamine in the presence of cyanogen bromide. The resulting product is then purified using column chromatography to obtain pure (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide. This method has been optimized and used in various studies to obtain high yields of (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide.
科学的研究の応用
(Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has antioxidant properties by scavenging free radicals and increasing the activity of antioxidant enzymes. Moreover, (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide has been found to have anticancer effects by inducing apoptosis and inhibiting cell proliferation and migration. These properties make (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide a promising candidate for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
特性
IUPAC Name |
(Z)-2-cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-18(20-8-4-2-5-9-20)26-24(27)23(17-25)16-19-12-14-22(15-13-19)21-10-6-3-7-11-21/h2-16,18H,1H3,(H,26,27)/b23-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYFOZDMDGOSDQ-KQWNVCNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




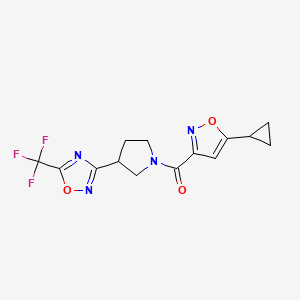
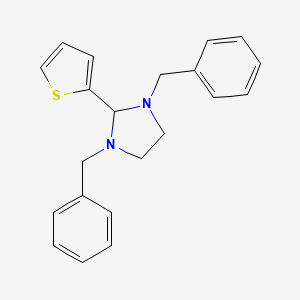
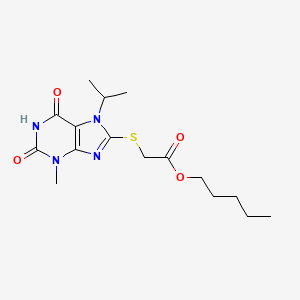
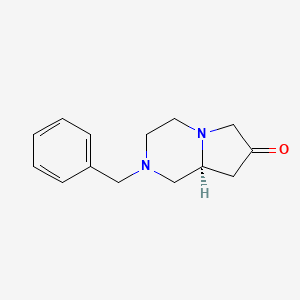
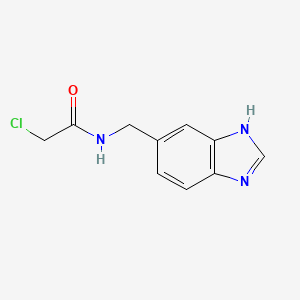

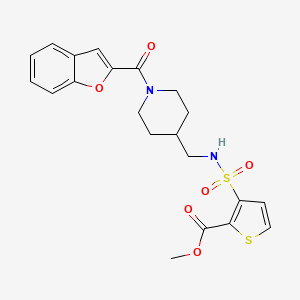
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3007537.png)
![Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B3007539.png)
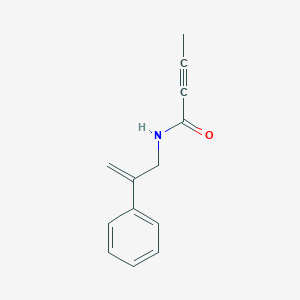
![Methoxy[1-(3-nitrophenyl)ethylidene]amine](/img/structure/B3007543.png)